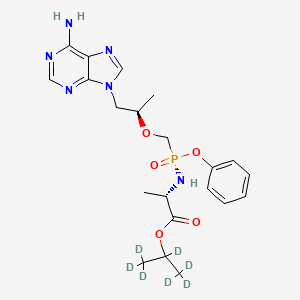

Tenofovir alafenamide-d7

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H29N6O5P |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1/i1D3,2D3,14D |

InChI Key |

LDEKQSIMHVQZJK-OEIOQOPWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C)N[P@](=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Analytical Characterization of Tenofovir Alafenamide D7

Spectroscopic Analysis for Structure Elucidation and Isotopic Purity

Spectroscopic methods are fundamental to confirming the structural integrity and isotopic enrichment of Tenofovir (B777) Alafenamide-d7. These techniques provide detailed information about the molecular framework and the precise location and extent of deuterium (B1214612) incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For TAF-d7, a combination of ¹H, ¹³C, and ²H-NMR is employed to confirm its identity and isotopic labeling.

¹H-NMR: In the ¹H-NMR spectrum of TAF-d7, the primary and most evident change compared to the unlabeled TAF is the disappearance of signals corresponding to the protons that have been replaced by deuterium. Assuming the deuterium labels are on the isopropyl group, the characteristic signals for these seven protons would be absent. The remaining proton signals of the molecule would be preserved, confirming the integrity of the rest of the structure. thieme-connect.cominvivochem.cn Published data for unlabeled TAF in DMSO-d6 shows a complex series of multiplets and singlets across the spectrum corresponding to the purine (B94841) ring, the alanine (B10760859) moiety, and the phenyl group. thieme-connect.com

¹³C-NMR: The ¹³C-NMR spectrum provides a map of the carbon skeleton. In a proton-decoupled ¹³C-NMR spectrum of TAF-d7, carbons directly bonded to deuterium will exhibit a significant change. Instead of appearing as sharp singlets (as in the unlabeled compound), their signals will be split into multiplets due to C-D coupling, or may be broadened and have a much lower intensity. Carbons adjacent to the deuterated sites may also show minor shifts, known as isotopic shifts. This confirms the location of the deuterium labels on the carbon framework. masterorganicchemistry.com

²H-NMR (Deuterium NMR): This technique is specifically used to observe the deuterium nuclei. spectralservice.de A ²H-NMR spectrum of TAF-d7 would show signals only at the chemical shifts where deuterium atoms are located. researchgate.net This provides direct evidence of successful deuteration and can be used to determine the degree of isotopic enrichment by comparing the integral of the ²H signal to that of a known standard. spectralservice.deresearchgate.net This method is highly specific and free from interfering signals from other nuclei. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tenofovir Alafenamide and Expected Changes for TAF-d7 Data based on Tenofovir Alafenamide (unlabeled) in DMSO-d6. The exact position of the d7 label will determine which signals are absent or altered.

| Nucleus | Chemical Shift (δ) ppm (for TAF) | Expected Observation for TAF-d7 |

| ¹H | 8.13 (s), 8.04 (s) | No change |

| ¹H | 7.41–7.13 (m) | No change |

| ¹H | 4.33–4.03 (m) | No change |

| ¹H | 1.13 (d) | Potential absence or reduced intensity depending on label position |

| ¹³C | 155.96, 152.40, 149.79 | No significant change |

| ¹³C | 129.92, 125.40, 120.53 | No significant change |

| ¹³C | 75.73, 61.23, 46.83 | Potential for splitting, broadening, or reduced intensity depending on label position |

| ¹³C | 16.62 | Potential for splitting, broadening, or reduced intensity depending on label position |

Source: thieme-connect.com

High-Resolution Mass Spectrometry (HRMS) and Isotope Ratio Mass Spectrometry (IRMS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the successful synthesis and isotopic purity of TAF-d7.

HRMS can distinguish between TAF and TAF-d7 with high confidence. The exact mass of unlabeled Tenofovir Alafenamide (C₂₁H₂₉N₆O₅P) is 476.1937 u. medkoo.comgenome.jp The incorporation of seven deuterium atoms increases the mass by approximately 7 Da. HRMS analysis confirms this mass shift, providing definitive evidence of deuteration.

Furthermore, the fragmentation pattern of TAF in tandem mass spectrometry (MS/MS) is well-characterized. nih.gov Major product ions for the protonated molecule ([M+H]⁺ at m/z 477.2) include fragments at m/z 346.1 and m/z 176.1. nih.govnih.gov In TAF-d7, the precursor ion would be observed at approximately m/z 484.2. The mass of the resulting fragment ions in an MS/MS experiment would depend on whether the deuterium labels are retained or lost in the fragment, which helps to pinpoint the location of the isotopic labels.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that can be used to determine the precise isotopic abundance. By measuring the ratio of the deuterated to the non-deuterated isotopologues, IRMS can provide a highly accurate value for the isotopic purity of the TAF-d7 sample, which is a critical parameter for its use as a quantitative internal standard.

Table 2: High-Resolution Mass Spectrometry Data for TAF and TAF-d7

| Compound | Molecular Formula | Exact Mass (u) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Tenofovir Alafenamide (TAF) | C₂₁H₂₉N₆O₅P | 476.1937 | ~477.2 | 346.1, 176.1 |

| Tenofovir Alafenamide-d7 (TAF-d7) | C₂₁H₂₂D₇N₆O₅P | 483.2376 | ~484.2 | Dependent on label position |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. The spectra serve as a molecular "fingerprint" and can be used to confirm the identity of TAF-d7 by comparing it to the spectrum of an unlabeled TAF reference standard.

The IR and Raman spectra of TAF are characterized by absorption bands corresponding to its various functional groups, such as N-H stretching and bending of the amine group, C=O stretching of the ester, P=O stretching of the phosphonamidate, and vibrations of the aromatic purine and phenyl rings. researchgate.netbepls.comnih.gov

Table 3: Principal Vibrational Bands for Tenofovir Alafenamide

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3100 | N-H stretching (amine) |

| ~1735 | C=O stretching (ester) |

| ~1680 | P=O stretching (phosphonamidate) |

| ~1650 | C=N, C=C stretching (purine ring) |

| ~1250 | C-N stretching |

Chromatographic Method Development for this compound Quantification

Due to its role as an internal standard, the development of robust chromatographic methods for the quantification of TAF-d7, alongside its unlabeled counterpart, is crucial.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of drugs and their metabolites in complex biological matrices such as human plasma. mdpi.com In this context, this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of TAF. nih.gov

The use of a SIL-IS is the preferred method in quantitative bioanalysis because the deuterated standard co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization. nih.gov This allows it to accurately correct for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to high precision and accuracy. nih.gov

Numerous LC-MS/MS methods have been developed for the simultaneous determination of TAF and its primary metabolite, tenofovir. nih.govnih.govdovepress.com These methods typically employ reversed-phase chromatography and are validated to ensure they meet regulatory guidelines for accuracy, precision, and linearity. nih.gov

Table 4: Typical LC-MS/MS Method Parameters for Tenofovir Alafenamide Analysis

| Parameter | Typical Conditions |

| Liquid Chromatography | |

| Column | C18 (e.g., Eclipse Plus C18, Phenomenex Synergi Polar-RP) |

| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium (B1175870) acetate (B1210297) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.4 - 0.5 mL/min |

| Run Time | 5 - 10 minutes |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (TAF) | m/z 477.2 → 346.1 |

| MRM Transition (TAF-d7) | m/z 484.2 → 346.1 (or other relevant fragment) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, GC-MS is not applicable for the direct analysis of this compound.

TAF is a relatively large, polar, and non-volatile molecule. lgcstandards.com Direct injection into a standard GC system would lead to thermal decomposition in the high-temperature injector port rather than volatilization, preventing its passage through the chromatographic column. While chemical derivatization could theoretically be employed to increase volatility by masking polar functional groups, this process adds complexity and potential for variability. Given the widespread success and superior suitability of LC-MS/MS for analyzing compounds like TAF, GC-MS is not a utilized or practical method for its quantification. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Tenofovir alafenamide possesses a chiral center at the phosphorus atom, leading to two enantiomers. It is crucial to assess the enantiomeric purity of this compound to ensure that it accurately represents the stereochemistry of the analyte, TAF. Chiral chromatography is the primary technique employed for this purpose.

High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) coupled with chiral stationary phases (CSPs) are utilized to separate the enantiomers of this compound. The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution between the enantiomers. While specific methods for the direct chiral separation of this compound are not extensively detailed in publicly available literature, the principles of chiral separation for the non-deuterated TAF are applicable. For instance, polysaccharide-based CSPs have demonstrated success in resolving the enantiomers of TAF. The enantiomeric purity is typically expressed as a percentage of the desired enantiomer.

Method Validation for Bioanalytical and Chemical Applications

The validation of analytical methods utilizing this compound as an internal standard is a critical process to ensure the reliability, reproducibility, and accuracy of the quantitative data obtained. This validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Assessment of Specificity, Sensitivity, and Linearity

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. For methods employing this compound, specificity is assessed by analyzing blank matrix samples (e.g., plasma, tissue homogenates) from multiple sources to check for any interfering peaks at the retention times of Tenofovir alafenamide and this compound.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. The LLOQ for TAF is determined by analyzing a series of calibration standards.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response. A calibration curve is generated by plotting the peak area ratio of TAF to this compound against the nominal concentration of TAF. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve, which should ideally be close to 1.

The following table summarizes typical validation parameters for the quantification of TAF using this compound.

| Parameter | Typical Finding |

| Specificity | No significant interference at the retention times of TAF and this compound in blank matrix from at least six different sources. |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Varies depending on the matrix and instrumentation, often in the low ng/mL range. |

Evaluation of Accuracy, Precision, and Stability in Analytical Matrices

Accuracy refers to the closeness of the measured concentration to the true concentration. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration.

Precision measures the degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the coefficient of variation (CV%).

Stability of TAF and this compound is evaluated under various conditions to ensure that the sample integrity is maintained from collection to analysis. This includes bench-top stability, freeze-thaw stability, and long-term storage stability in the analytical matrix.

The table below presents representative acceptance criteria for these validation parameters.

| Parameter | Concentration Levels | Acceptance Criteria |

| Intra-day Accuracy | LLOQ, Low, Mid, High QC | Within ±15% of nominal (±20% for LLOQ) |

| Inter-day Accuracy | LLOQ, Low, Mid, High QC | Within ±15% of nominal (±20% for LLOQ) |

| Intra-day Precision (CV%) | LLOQ, Low, Mid, High QC | ≤ 15% (≤ 20% for LLOQ) |

| Inter-day Precision (CV%) | LLOQ, Low, Mid, High QC | ≤ 15% (≤ 20% for LLOQ) |

| Bench-top Stability | Low, High QC | Within ±15% of nominal |

| Freeze-Thaw Stability | Low, High QC | Within ±15% of nominal |

| Long-term Stability | Low, High QC | Within ±15% of nominal |

Carryover and Matrix Effects Assessment

Carryover is the appearance of an analyte signal in a blank sample that is injected after a high-concentration sample. It is assessed to ensure that the measurement of a sample is not affected by the preceding sample. Carryover in the blank sample following the highest calibration standard should not be greater than 20% of the LLOQ for the analyte and 5% for the internal standard.

Matrix effects are the suppression or enhancement of ionization of the analyte by co-eluting components of the sample matrix. This is a significant concern in liquid chromatography-mass spectrometry (LC-MS) based assays. The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The internal standard, this compound, is crucial in compensating for matrix effects as it is expected to experience similar effects as the non-deuterated TAF.

Application of this compound as an Internal Standard

The primary application of this compound is as an internal standard in the quantitative analysis of Tenofovir alafenamide. Its structural similarity and co-elution with TAF make it an ideal choice for correcting for variability during sample preparation and analysis.

Role in Quantitative Bioanalysis of Tenofovir Alafenamide

In quantitative bioanalysis, particularly using LC-MS/MS, this compound plays a critical role. It is added at a known concentration to all samples, including calibration standards, quality control samples, and unknown study samples, at the beginning of the sample preparation process.

During sample extraction, any loss of TAF is mirrored by a proportional loss of this compound. Similarly, during LC-MS/MS analysis, any variation in injection volume or ionization efficiency affects both the analyte and the internal standard to a similar extent. By using the peak area ratio of TAF to this compound for quantification, these potential sources of error are effectively normalized, leading to more accurate and precise results. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.

Advantages of Deuterated Internal Standards in Reducing Matrix Effects and Enhancing Accuracy

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. A significant challenge in this field is the "matrix effect," where components of a biological sample, such as plasma or urine, can interfere with the ionization of the analyte, leading to inaccurate measurements. oup.com The use of stable isotope-labeled internal standards (SIL-ISs), such as this compound, is considered the gold standard for mitigating these issues. oup.com A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. clearsynth.com This substitution results in a compound that is nearly chemically and physically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. scioninstruments.com

The primary advantage of using a deuterated internal standard like this compound is its ability to closely mimic the behavior of the non-labeled analyte (Tenofovir alafenamide) throughout the entire analytical process. oup.comscioninstruments.com This includes sample extraction, chromatographic separation, and ionization in the mass spectrometer's source. oup.com Because the analyte and its deuterated internal standard have virtually identical physicochemical properties, they co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement caused by the sample matrix. texilajournal.com Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. nih.gov Since both are affected proportionally by matrix effects, the ratio remains constant and accurate, effectively canceling out the interference. clearsynth.com This compensation is crucial for ensuring reliable measurements in complex biological matrices where matrix effects can vary significantly between samples. oup.comclearsynth.com

Furthermore, deuterated internal standards significantly enhance the accuracy and precision of an assay by correcting for variability during sample preparation and instrument analysis. scioninstruments.comtexilajournal.com During sample processing steps like protein precipitation or solid-phase extraction, any loss of analyte will be mirrored by a proportional loss of the deuterated internal standard. scioninstruments.com This normalization ensures that the final calculated concentration is unaffected by inconsistencies in extraction efficiency. texilajournal.com Similarly, it compensates for instrumental fluctuations, such as minor variations in injection volume or changes in mass spectrometer sensitivity over time. scioninstruments.com As both the analyte and the internal standard experience the same instrumental conditions, the ratio-based calculation provides a stable and reproducible result. scioninstruments.com

Research on the analysis of Tenofovir alafenamide (TAF) and its metabolite Tenofovir (TFV) consistently employs deuterated internal standards to ensure robust and reliable methods. These studies demonstrate the practical benefits of this approach in achieving high precision and accuracy.

| Analyte(s) | Internal Standard(s) Used | Biological Matrix | Sample Preparation | Key Research Findings | Reference |

|---|---|---|---|---|---|

| Tenofovir alafenamide (TAF), Tenofovir (TFV) | TAF-d5, TFV-d7 | Human Plasma | Protein Precipitation | The method was validated with concentration ranges of 1.25-500 ng/mL for TAF and 0.300-15.0 ng/mL for TFV, demonstrating acceptable accuracy and precision. colab.ws | colab.ws |

| Tenofovir alafenamide (TAF), Tenofovir (TFV) | d5-TAF, 13C5-TFV | Human Plasma, Cerebrospinal Fluid | Solid Phase Extraction | Intra- and inter-day accuracy and precision were less than 12% for both analytes in both matrices. nih.gov | nih.gov |

| Tenofovir alafenamide (TAF), Tenofovir (TFV) | Tamsulosin hydrochloride (structural analog, not deuterated) | Human Plasma | Protein Precipitation | Intra-day accuracy was within 89.92%-114.03% and precision (CV) varied from 1.00% to 9.60% for all analytes. medpharmres.com | medpharmres.com |

| Tenofovir alafenamide (TAF), Tenofovir (TFV) | Tenofovir alafenamide-d5, Tenofovir-d7 | Human Plasma | Protein Precipitation | The use of deuterated internal standards facilitated a simple and fast LC-MS/MS method. patsnap.com | patsnap.com |

While deuterated standards are highly effective, it is noted in advanced analytical discussions that a slight difference in retention time can sometimes occur due to the deuterium isotope effect. oup.comresearchgate.net This can potentially lead to differential matrix effects if the analyte and internal standard elute in a region where the ion suppression is rapidly changing. researchgate.netmyadlm.org However, for most applications and with proper method development, the co-elution is sufficiently close to provide excellent correction for matrix effects, making deuterated standards like this compound indispensable tools for accurate bioanalysis. texilajournal.com

Mechanistic Pharmacokinetics and Metabolism Studies of Tenofovir Alafenamide D7 in Vitro and Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are fundamental in drug discovery for predicting how a drug will be cleared from the body. wuxiapptec.com These tests typically use liver-derived systems, such as microsomes or hepatocytes, which contain the enzymes responsible for drug metabolism. springernature.comaltex.org

Hepatic Microsomal and Hepatocyte Stability Studies

The metabolic stability of a compound is its susceptibility to biotransformation, which is often evaluated by measuring the rate of its disappearance when incubated with metabolically active systems. springernature.com

Hepatic Microsomes : This subcellular fraction contains a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s. wuxiapptec.com However, the primary metabolic activation of TAF is not CYP-mediated but occurs via hydrolysis. thebodypro.com

Hepatocytes : As intact liver cells, hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more complete model of in vivo liver metabolism. altex.orgthermofisher.com Studies with TAF in primary human hepatocytes show it is efficiently taken up and metabolized to its pharmacologically active form, tenofovir (B777) diphosphate (B83284) (TFV-DP). nih.gov

For TAF-d7, it is presumed to follow the same metabolic pathways as TAF. Its stability in these systems would be comparable to the parent compound unless the sites of deuteration are directly involved in an enzymatic reaction, which could lead to a kinetic isotope effect (discussed in section 4.2.1). The primary role of TAF-d7, however, is not as a therapeutic candidate but as an internal standard for quantifying TAF in pharmacokinetic studies, where its chemical and metabolic similarity to TAF is a key advantage. nih.govtexilajournal.com

Role of Carboxylesterases and Other Enzymes in Prodrug Activation (e.g., Cathepsin A, CES1)

The activation of the TAF prodrug is a critical multi-step process initiated by ester hydrolysis. nih.govnih.gov This bioactivation is not uniform across all tissues and is catalyzed by specific enzymes.

Cathepsin A (CatA) : This lysosomal serine protease is the major hydrolase responsible for the intracellular activation of TAF in target cells like peripheral blood mononuclear cells (PBMCs) and other lymphoid tissues. nih.govnih.gov CatA-mediated hydrolysis converts TAF into a tenofovir-alanine conjugate. researchgate.netresearchgate.net

Carboxylesterase 1 (CES1) : This enzyme is highly abundant in the human liver and also contributes to TAF hydrolysis. nih.govresearchgate.net

Recent research indicates that both CatA and CES1 catalyze TAF hydrolysis in a pH-dependent manner. nih.gov At its physiological pH of 5.2, CatA's activity is significantly higher than that of CES1 (at pH 7.2). nih.govnih.gov Despite the lower protein expression of CatA in the liver compared to CES1, studies suggest CatA plays a more significant role in the hepatic activation of TAF than previously thought. nih.govnih.gov TAF-d7 is expected to be a substrate for these same enzymes.

| Enzyme | Primary Location | Role in TAF Activation |

| Cathepsin A (CatA) | Lymphoid Cells, Macrophages, Hepatocytes (Lysosomes) | Major hydrolase for intracellular conversion of TAF to Tenofovir-alanine metabolite. nih.govnih.govnih.gov |

| Carboxylesterase 1 (CES1) | Hepatocytes (Endoplasmic Reticulum) | Contributes to first-pass hepatic metabolism and activation of TAF. nih.govresearchgate.net |

Identification of Deuterated Metabolites Using LC-MS/MS (e.g., Tenofovir-d7)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity and specificity. nih.govmdpi.com In this context, deuterated compounds like TAF-d7 are invaluable.

When TAF-d7 is metabolized, it is expected to produce deuterated metabolites, primarily Tenofovir-d7 (TFV-d7), following the same pathway as the non-deuterated drug. The metabolic cascade proceeds from TAF-d7 to a Tenofovir-alanine-d7 intermediate, and then to Tenofovir-d7, which is subsequently phosphorylated to the active Tenofovir-diphosphate-d7.

In a typical bioanalytical setting, TAF-d7 is added to a biological sample (e.g., plasma) as an internal standard. nih.gov During sample preparation and analysis, the internal standard experiences the same processing and potential for degradation or ion suppression as the non-deuterated analyte (TAF). texilajournal.com By comparing the known concentration of the internal standard to the signal from the analyte, researchers can accurately quantify the amount of TAF and its metabolite, tenofovir (TFV), in the original sample. researchgate.net

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Analytical Role |

| Tenofovir Alafenamide (TAF) | ~477.1 | ~176.0 | Analyte |

| Tenofovir Alafenamide-d7 (TAF-d7) | ~484.1 | Varies (depends on d7 location) | Internal Standard |

| Tenofovir (TFV) | ~288.1 | ~176.0 | Analyte (Metabolite) |

| Tenofovir-d7 (TFV-d7) | ~295.1 | Varies (depends on d7 location) | Metabolite of Internal Standard |

Note: Exact mass-to-charge (m/z) ratios may vary slightly based on instrumentation and specific deuteration pattern. medpharmres.com

Assessment of Isotope Effects on Metabolism and Pharmacokinetics

Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), can sometimes alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).

Kinetic Isotope Effects (KIE) on Enzymatic Transformations

The KIE occurs when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of a reaction. A carbon-deuterium (C-D) bond is stronger than a C-H bond, requiring more energy to break. Consequently, if a deuterated bond is cleaved during the metabolic process, the reaction rate can be significantly slower.

In the case of TAF-d7, a primary KIE would be observed if any of the seven deuterated positions are involved in the rate-limiting step of its hydrolysis by CatA or CES1. If deuteration is on a part of the molecule not involved in bond-breaking but close to the reaction center, a smaller, secondary KIE might occur. If the deuterated sites are remote from the site of enzymatic action, no significant KIE is expected. While specific KIE studies on TAF-d7 are not widely published, its primary use as an internal standard relies on the assumption that its physicochemical and metabolic behavior is nearly identical to TAF, suggesting any KIE is minimal or analytically inconsequential.

Impact of Deuteration on Drug Disposition in Preclinical Models (non-human species)

The disposition of a drug—its absorption, distribution, metabolism, and excretion (ADME)—can be altered if deuteration leads to a significant KIE. A reduced rate of metabolism (a KIE) could lead to:

Increased plasma concentrations of the parent drug (TAF-d7).

A longer half-life.

Decreased formation of metabolites (TFV-d7).

Preclinical pharmacokinetic studies of TAF have been conducted in various animal models, including dogs, mice, and rabbits, to understand its disposition and support clinical development. nih.govoup.comnih.gov These studies show that TAF leads to lower systemic plasma levels of tenofovir but much higher intracellular concentrations of the active metabolite TFV-DP compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). researchgate.netfrontiersin.org

Transport Mechanisms and Cellular Permeation Studies

Interaction with Efflux and Uptake Transporters (e.g., OATPs, P-gp, BCRP, OATs, OCTs, CNTs) in Cell Lines

There are no available scientific studies that have specifically investigated the interaction of this compound with efflux and uptake transporters such as Organic Anion Transporting Polypeptides (OATPs), P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), or Concentrative Nucleoside Transporters (CNTs) in cell lines.

Research in this area has focused on the parent compound, Tenofovir Alafenamide (TAF). For instance, studies have shown that TAF is a substrate for P-gp and BCRP, which can influence its oral absorption and distribution. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental data. The introduction of deuterium atoms is not expected to significantly alter the affinity for transporters, but dedicated studies would be required for confirmation.

In Vitro Permeability Studies Across Biological Barriers (e.g., Caco-2 monolayers)

Specific in vitro permeability studies using Caco-2 monolayers to evaluate the cellular permeation of this compound have not been reported in the scientific literature.

Caco-2 permeability assays are a standard method to predict the intestinal absorption of drugs. nih.govresearchgate.net Studies on the non-deuterated form, TAF, have been conducted to characterize its permeability characteristics. These studies are crucial for understanding the oral bioavailability of TAF. nih.govresearchgate.net However, as this compound is utilized as an analytical tool, it has not been the subject of such investigations.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations using this compound

Use of this compound as a Tracer in Mass Balance Studies

There is no published evidence of this compound being used as a tracer in mass balance studies. While stable isotope-labeled compounds are valuable tools in drug metabolism and pharmacokinetic research, the primary application of this compound found in the literature is as an internal standard for the quantification of TAF in biological matrices. This involves adding a known amount of the deuterated compound to samples to correct for variations in sample processing and analytical instrumentation, thereby ensuring accurate measurement of the non-deuterated drug.

Tissue Distribution Studies in Preclinical Species (non-human, focus on kinetics)

Dedicated tissue distribution studies in preclinical species focusing on the kinetics of this compound have not been documented. Preclinical research has focused on characterizing the tissue distribution of Tenofovir Alafenamide and its active metabolite, tenofovir diphosphate, to understand its efficacy and safety profile in target tissues. These studies are fundamental to the development of TAF as a therapeutic agent. The role of this compound in such studies would be to serve as an internal standard during the bioanalytical phase to accurately quantify the concentration of TAF and its metabolites in various tissues.

Chemical Stability, Degradation Pathways, and Impurity Profiling of Tenofovir Alafenamide D7

Forced Degradation Studies (Chemical Stress Testing)

Forced degradation, or stress testing, of Tenofovir (B777) Alafenamide (TAF) has been conducted under various conditions to elucidate its stability profile. These studies reveal the susceptibility of the molecule to different chemical and physical stresses.

The hydrolytic stability of TAF is notably dependent on pH. nih.govnih.gov The molecule contains a phosphoramidate (B1195095) (P-N) bond and an ester linkage, both of which are susceptible to hydrolysis. nih.gov

Acidic Conditions: TAF demonstrates significant degradation in acidic environments. nih.govpitt.edu The phosphoramidate bond is particularly prone to acid hydrolysis. nih.gov Studies conducted in 0.01N HCl showed time-dependent degradation of TAF. pitt.edu This extensive degradation in acidic conditions suggests that the drug would be unstable in the stomach's acidic environment. nih.gov

Basic Conditions: In alkaline conditions, such as 0.01N NaOH, TAF also undergoes degradation. pitt.edu The degradation in basic media is attributed to the hydrolysis of the P-O bond. nih.gov

Neutral Conditions: TAF is relatively more stable in neutral conditions compared to acidic or basic environments. A pH "stability window" for TAF has been observed between pH 4.8 and 5.8. nih.gov

Table 1: Summary of Hydrolytic Degradation Conditions for Tenofovir Alafenamide

| Stress Condition | Reagent | Duration | Observation |

|---|---|---|---|

| Acid Hydrolysis | 0.01N HCl | 72 hours | Significant degradation observed. |

| Base Hydrolysis | 0.01N NaOH | 72 hours | Degradation observed. |

| Neutral Hydrolysis | Water/PBS | 72 hours | Relatively stable compared to acidic and basic conditions. |

When subjected to oxidative stress, TAF has shown susceptibility to degradation. Studies using hydrogen peroxide (H₂O₂) as the oxidizing agent have confirmed this instability. One study noted degradation of TAF in the presence of oxidative stress. Another investigation using 0.3% and 3% H₂O₂ also resulted in degradation of the parent compound. pitt.edu

The stability of TAF under light and heat has also been evaluated.

Photolytic Degradation: TAF was found to be relatively stable when exposed to light. pitt.eduijnrd.org

Thermal Degradation: Under dry heat conditions, TAF is considered to be stable. ijnrd.orgrjptonline.org

Identification and Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and for ensuring the quality and safety of the drug substance.

Advanced analytical techniques are employed to separate, identify, and characterize the impurities and degradation products of TAF.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This hyphenated technique is a powerful tool for characterizing degradation products. nih.gov It allows for the separation of impurities from the parent drug, followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govijnrd.org LC-HRMS (High-Resolution Mass Spectrometry) and MSⁿ (multistage mass spectrometry) have been specifically used to characterize the degradation products of TAF. nih.gov

NMR (Nuclear Magnetic Resonance): While LC-MS/MS is excellent for initial identification, NMR spectroscopy provides detailed structural information, confirming the exact structure of the impurities. Solid-state NMR (ssNMR) has been used to characterize different forms of TAF. researchgate.net

The rate at which degradation products form is a key aspect of stability studies. The degradation of TAF often follows pseudo-first-order kinetics. In acidic conditions, the degradation of TAF is followed by the formation of Tenofovir-P as a major degradant. pitt.edu The rate of hydrolysis is influenced by the pH of the environment and the presence of water. nih.gov

Table 2: Identified Degradation Products of Tenofovir Alafenamide

| Degradation Condition | Key Degradant | Analytical Method |

|---|---|---|

| Acid Hydrolysis | Tenofovir-P | HPLC |

| General | Six degradation products identified | LC-HRMS, MSⁿ |

Impurity Profiling and Control Strategies

A robust impurity control strategy is fundamental to the manufacturing of high-quality Tenofovir Alafenamide-d7. This involves the identification and characterization of potential impurities, the development of sensitive analytical methods for their detection and quantification, and the implementation of strategies to minimize their formation.

Characterization of Synthetic Impurities and By-products

The synthesis of Tenofovir Alafenamide, and by extension its deuterated analogue, is a multi-step process that can lead to the formation of various impurities. These can be broadly categorized as process-related impurities, which include unreacted starting materials, intermediates, and by-products of side reactions, and degradation products that form during manufacturing or storage.

Several key impurities associated with the synthesis of Tenofovir Alafenamide have been identified and characterized. Understanding these is critical for controlling the purity of this compound, as similar impurities are likely to be present. Notable synthetic impurities include:

Tenofovir Alafenamide PMPA Impurity: This is a significant process-related impurity.

Tenofovir Alafenamide Isopropyl Ester Impurity: Arises from variations in the esterification process.

Tenofovir Alafenamide Diphenyl Ester Impurity: Another process-related impurity stemming from the phosphonamidate synthesis.

Tenofovir Alafenamide Diamide Impurity: A by-product formed during the amidation step.

Diastereomeric Impurities: Due to the presence of a chiral phosphorus center, diastereomers of Tenofovir Alafenamide can form and are considered impurities that need to be controlled.

The formation of these impurities is influenced by various factors, including the quality of starting materials, reaction conditions (temperature, pH, solvent), and the purification methods employed. A thorough understanding of the reaction mechanism and the potential for side reactions is essential for their control.

Below is a table summarizing some of the known impurities of Tenofovir Alafenamide, which are relevant for the impurity profiling of this compound.

| Impurity Name | Type | Potential Origin |

| Tenofovir Alafenamide PMPA Impurity | Process-related | Incomplete reaction or side reaction |

| Tenofovir Alafenamide Isopropyl Ester Impurity | Process-related | Side reaction during esterification |

| Tenofovir Alafenamide Diphenyl Ester Impurity | Process-related | By-product from phosphonamidate formation |

| Tenofovir Alafenamide Diamide Impurity | Process-related | By-product from amidation step |

| Unwanted Diastereomer | Process-related | Incomplete stereoselective synthesis |

| Tenofovir | Degradation Product | Hydrolysis of the phosphonamidate and ester moieties |

| Monophenyl-TFV | Degradation Product | Partial hydrolysis of Tenofovir Alafenamide |

Analytical Methods for Impurity Quantification and Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for the analysis of Tenofovir Alafenamide and its related substances. Several stability-indicating RP-HPLC methods have been developed and validated for the separation and quantification of impurities. These methods typically utilize a C18 column and a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol). Detection is commonly performed using a UV detector at a wavelength of approximately 260 nm. The methods are validated according to ICH guidelines to ensure they are specific, accurate, precise, linear, and robust.

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity. UPLC methods, often coupled with mass spectrometry (MS), provide a powerful tool for the identification and characterization of unknown impurities and degradation products. UPLC-MS/MS can provide detailed structural information, aiding in the elucidation of degradation pathways.

Forced degradation studies are an integral part of method validation and stability assessment. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to separate these degradation products from the main peak and other impurities, thus demonstrating its stability-indicating capability.

The table below summarizes typical parameters for an analytical method used for impurity profiling of Tenofovir Alafenamide.

| Parameter | Typical Value/Condition |

| Analytical Technique | RP-HPLC, UPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | ~260 nm |

| Column Temperature | 30 - 45 °C |

| Injection Volume | 10 - 20 µL |

Strategies for Mitigating Impurity Formation and Enhancing Product Purity

A proactive approach to impurity control involves implementing strategies throughout the synthetic process to minimize the formation of impurities and employing effective purification techniques to enhance the final product purity.

Process Optimization:

Control of Starting Materials: Ensuring the high purity of starting materials and reagents is a critical first step in minimizing the introduction of impurities.

Reaction Condition Control: Careful control of reaction parameters such as temperature, pressure, pH, and reaction time can significantly reduce the formation of by-products. For instance, optimizing the temperature during the coupling reaction can prevent the formation of thermal degradation products.

Solvent Selection: The choice of solvent can influence reaction pathways and the formation of impurities. Utilizing appropriate solvents can enhance reaction selectivity and minimize side reactions.

Purification Techniques:

Crystallization: Crystallization is a powerful technique for purifying the final API and removing significant amounts of impurities. The selection of an appropriate solvent system is crucial for achieving high purity and yield.

Chromatography: Column chromatography is often used to remove impurities that are difficult to separate by crystallization. This technique can be employed at various stages of the synthesis to purify intermediates or the final product.

Diastereomeric Resolution: For controlling diastereomeric impurities, specific resolution techniques may be employed. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or the use of chiral chromatography.

By implementing a combination of these strategies, the level of impurities in the final this compound product can be effectively controlled, ensuring its quality and safety.

Influence of Deuteration on Chemical Stability

The substitution of hydrogen atoms with deuterium (B1214612) can, in some cases, influence the chemical stability of a molecule. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequency of chemical bonds and, consequently, the activation energy of reactions involving the cleavage of these bonds.

Comparative Stability Assessment of Tenofovir Alafenamide and this compound

A direct comparative stability assessment of Tenofovir Alafenamide and this compound under various stress conditions (e.g., hydrolytic, oxidative, thermal, and photolytic) would be necessary to definitively determine the influence of deuteration on the compound's stability. Such a study would involve subjecting both compounds to identical stress conditions and monitoring their degradation over time using a validated stability-indicating analytical method.

However, based on publicly available scientific literature, there are currently no published studies that have performed a direct head-to-head stability comparison of Tenofovir Alafenamide and its deuterated analogue, this compound. Therefore, no definitive data on their comparative stability profiles can be presented at this time.

Mechanistic Insights into Deuterium's Effect on Reaction Rates

The primary degradation pathway for Tenofovir Alafenamide is hydrolysis of the phosphonamidate and the L-alanine isopropyl ester moieties. The kinetic isotope effect (KIE) could potentially influence the rate of these hydrolytic reactions if a C-H bond is broken in the rate-determining step.

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step typically proceed at a slower rate than the corresponding reaction with a C-H bond. This is known as a primary kinetic isotope effect.

In the context of this compound, the deuterium atoms are located on the isopropyl group of the L-alanine ester. Hydrolysis of the ester moiety or the phosphonamidate bond does not directly involve the cleavage of these C-D bonds in the rate-determining step of the most common hydrolysis mechanisms. Therefore, a significant primary kinetic isotope effect on the hydrolytic stability of this compound is not expected.

However, a secondary kinetic isotope effect, where the isotopic substitution is at a position adjacent to the reacting center, could be possible, although such effects are generally smaller than primary KIEs. A study on the solvent isotope effect on the hydrolysis of phosphonamides (kH₂O/kD₂O) has shown a value of 1.2, indicating a modest solvent effect on the reaction rate. nih.gov This suggests that the nature of the solvent can influence the hydrolysis rate, but it does not provide direct insight into the effect of deuteration on the substrate molecule itself.

Without specific experimental data on the degradation kinetics of this compound, any discussion on the mechanistic insights into deuterium's effect on its reaction rates remains speculative. Further research is required to elucidate the precise impact of deuteration on the chemical stability and degradation pathways of this compound.

Mechanistic Insights into Drug Drug Interactions and Enzyme Induction/inhibition in Vitro

In Vitro Enzyme Inhibition/Induction Studies of Tenofovir (B777) Alafenamide-d7

The potential for a drug to alter the metabolism of co-administered therapies is a critical aspect of its safety profile. In vitro studies using human liver microsomes and hepatocytes are essential for predicting such drug-drug interactions (DDIs). The following sections detail the known effects of tenofovir alafenamide on major drug-metabolizing enzymes.

Cytochrome P450 (CYP) Isoform Inhibition and Induction Potential

Tenofovir alafenamide (TAF) demonstrates a low potential for clinically significant drug-drug interactions mediated by CYP enzymes. In vitro assessments have shown that TAF is not a meaningful inhibitor of the major CYP isoforms responsible for the metabolism of most drugs. Specifically, it does not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6. While some studies note a weak inhibitory effect on CYP3A in vitro, TAF is not considered an inhibitor or inducer of CYP3A in vivo. This lack of interaction is attributed to the fact that TAF is primarily metabolized intracellularly by cathepsin A and carboxylesterase 1, with minimal involvement of the CYP450 system. nih.govresearchgate.net

Furthermore, TAF does not show a potential to induce the expression of CYP enzymes. In vitro studies in human hepatocytes have not demonstrated induction of CYP1A2, CYP2B6, or CYP3A4. This indicates that TAF is unlikely to decrease the plasma concentrations of co-administered drugs by accelerating their metabolism.

| CYP Isoform | Inhibition Potential | Induction Potential |

|---|---|---|

| CYP1A2 | No significant inhibition | Not an inducer |

| CYP2B6 | No significant inhibition | Not an inducer |

| CYP2C8 | No significant inhibition | Not an inducer |

| CYP2C9 | No significant inhibition | Not an inducer |

| CYP2C19 | No significant inhibition | Not an inducer |

| CYP2D6 | No significant inhibition | Not an inducer |

| CYP3A4 | Weak inhibition in vitro; not clinically significant | Not an inducer |

Uridine Diphosphate (B83284) Glucuronosyltransferase (UGT) Inhibition

Glucuronidation is another major pathway for drug metabolism. In vitro studies have been conducted to evaluate the potential of tenofovir alafenamide to inhibit UGT enzymes. The available data indicate that TAF is not an inhibitor of the UGT1A1 isoform. The limited interaction with both CYP and UGT pathways underscores its low propensity for metabolic drug-drug interactions.

Role of Deuteration in Modulating Enzyme Interactions

The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug. This phenomenon is primarily due to the kinetic isotope effect (KIE). wikipedia.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. portico.org Consequently, if the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism by an enzyme like a cytochrome P450, the deuterated version of the drug will be metabolized more slowly. nih.govnih.gov

For Tenofovir Alafenamide-d7, deuteration could potentially:

Decrease the rate of metabolism: If any minor oxidative metabolism by CYP enzymes involves the cleavage of a hydrogen atom at a deuterated position, the rate of this metabolic pathway would be reduced.

Alter metabolic pathways: Deuteration at one site might slow metabolism through that pathway, potentially redirecting the drug to be metabolized through alternative routes, if any exist. researchgate.net

It is crucial to note that the magnitude of the KIE is highly dependent on the specific position of deuteration and the precise mechanism of the enzymatic reaction. nih.govuspto.gov Without specific in vitro studies on this compound, these effects remain theoretical but are based on well-established principles of drug metabolism. semanticscholar.org

Transporter-Mediated Drug-Drug Interactions (In Vitro Models)

Drug transporters are membrane proteins that control the influx and efflux of substances across cellular barriers, playing a key role in drug absorption, distribution, and excretion.

Interaction with Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs)

A key pharmacological distinction of tenofovir alafenamide relates to its interaction with renal transporters. The active drug, tenofovir, is a known substrate for Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). This active tubular secretion into renal proximal tubules is associated with the potential for renal adverse effects observed with the earlier prodrug, tenofovir disoproxil fumarate (B1241708) (TDF). nih.gov

In contrast, in vitro studies have definitively shown that tenofovir alafenamide is not a substrate for OAT1 or OAT3. nih.govsemanticscholar.org Cellular assays demonstrate that the expression of these transporters does not increase the intracellular accumulation of TAF. nih.gov This lack of interaction means TAF is unlikely to be actively transported into and accumulate in renal proximal tubule cells in an OAT-dependent manner, providing a mechanistic basis for its improved renal safety profile compared to TDF. nih.govsemanticscholar.org Data regarding specific interactions with Organic Cation Transporters (OCTs) is less prominent, but the primary focus for tenofovir-related renal transport has been on the OAT family.

P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Substrate/Inhibitor Profiling

Tenofovir alafenamide's absorption and disposition are significantly influenced by two key efflux transporters: P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). In vitro studies confirm that TAF is a substrate for both P-gp and BCRP. nih.gov

This characteristic has important clinical implications.

P-gp and BCRP Inducers: Co-administration of TAF with drugs that induce the activity of P-gp (e.g., rifampin, St. John's wort) can increase the efflux of TAF in the intestine, leading to decreased absorption and lower plasma concentrations, which may compromise its therapeutic efficacy.

P-gp and BCRP Inhibitors: Conversely, co-administration with drugs that inhibit P-gp and BCRP (e.g., cobicistat, ritonavir) can decrease TAF efflux, leading to increased absorption and higher plasma concentrations. nih.gov

While TAF is a substrate for these transporters, its potential to act as an inhibitor is low and not considered clinically relevant.

| Transporter | Substrate Status | Inhibitor Potential |

|---|---|---|

| OAT1 | No | Not an inhibitor |

| OAT3 | No | Not an inhibitor |

| P-glycoprotein (P-gp) | Yes | Not a clinically significant inhibitor |

| BCRP | Yes | Not a clinically significant inhibitor |

Mechanistic Studies of Esterase-Mediated Interactions

The metabolic activation of this compound, a prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir, is critically dependent on esterase-mediated hydrolysis. In vitro studies have been instrumental in elucidating the specific enzymes involved in this initial activation step and their susceptibility to interactions with other compounds. This section details the interactions with carboxylesterases and the inhibition of these esterases by co-administered drugs.

Carboxylesterase (CES) Interactions and Substrate Specificity

The hydrolysis of the carboxylester bond in this compound is a crucial step for its conversion to the pharmacologically active Tenofovir diphosphate. While it was initially thought that Carboxylesterase 1 (CES1) was the primary enzyme responsible for this process in the liver, recent in vitro research has revealed a more complex interplay with another hydrolase, Cathepsin A (CatA). nih.govresearchgate.net

Overexpression of either CatA or CES1 in HEK293T cells has been shown to increase the intracellular hydrolysis of Tenofovir Alafenamide, with CES1 leading to a five-fold increase and CatA a two-fold increase. nih.gov This suggests that both enzymes are capable of metabolizing the compound. However, the catalytic activities of these enzymes are highly dependent on pH. nih.govresearchgate.net In vitro incubation studies have demonstrated that at their respective physiological pH environments, the activity of CatA (at pH 5.2) is approximately 1,000 times higher than that of CES1 (at pH 7.2). nih.govresearchgate.netnih.gov

It is also noteworthy that in vitro enzymatic assays have confirmed the ability of CES1 to hydrolyze Tenofovir Alafenamide, while CES2 does not show this activity. nih.gov

Esterase Inhibition by Co-administered Compounds (in vitro)

The reliance of this compound activation on esterases, particularly CatA and CES1, makes it susceptible to drug-drug interactions with compounds that can inhibit these enzymes. In vitro studies have been conducted to identify such inhibitors and quantify their effects.

The covalent hepatitis C virus (HCV) protease inhibitors, telaprevir (B1684684) and boceprevir (B1684563), have been shown to be potent inhibitors of CatA-mediated activation of Tenofovir Alafenamide. nih.gov In in vitro enzyme inhibition assays, telaprevir and boceprevir inhibited CatA with 50% inhibitory concentrations (IC₅₀) of 0.27 µM and 0.16 µM, respectively. nih.gov At pharmacologically relevant concentrations, these compounds also reduced the anti-HIV activity of Tenofovir Alafenamide in primary human CD4+ T lymphocytes by 21-fold and 3-fold, respectively. nih.gov

To further differentiate the contributions of CatA and CES1 to Tenofovir Alafenamide hydrolysis, in vitro inhibition studies were performed using selective inhibitors. nih.gov Telaprevir, a potent CatA inhibitor, and bis-(p-nitrophenyl) phosphate (B84403) (BNPP), a CES1 inhibitor, were utilized. nih.gov These studies confirmed that telaprevir markedly inhibits the hydrolysis of Tenofovir Alafenamide. nih.gov

In contrast to the significant inhibition observed with certain HCV protease inhibitors, a range of other compounds have been shown to have no effect on the CatA-mediated activation of Tenofovir Alafenamide in vitro. nih.gov These include noncovalent HIV and HCV protease inhibitors, the pharmacokinetic enhancer cobicistat, and various prescribed inhibitors of host serine proteases. nih.govasm.org

The following table summarizes the in vitro inhibitory effects of various compounds on the esterase-mediated metabolism of Tenofovir Alafenamide.

| Co-administered Compound | Target Enzyme | Effect on Tenofovir Alafenamide Metabolism (in vitro) | IC₅₀ (µM) |

| Telaprevir | Cathepsin A (CatA) | Potent Inhibition | 0.27 |

| Boceprevir | Cathepsin A (CatA) | Potent Inhibition | 0.16 |

| Bis-(p-nitrophenyl) phosphate (BNPP) | Carboxylesterase 1 (CES1) | Inhibition | Not Reported |

| Cobicistat | Cathepsin A (CatA) | No significant effect | Not Applicable |

| Noncovalent HIV Protease Inhibitors | Cathepsin A (CatA) | No significant effect | Not Applicable |

| Noncovalent HCV Protease Inhibitors | Cathepsin A (CatA) | No significant effect | Not Applicable |

Physicochemical Characterization Relevant to Chemical Behavior

Solid-State Characterization and Polymorphism of Tenofovir (B777) Alafenamide

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, dissolution, and bioavailability. Tenofovir alafenamide has been studied in various solid forms, including its free base, salts, and co-crystals, which exhibit distinct physicochemical characteristics. Polymorphism, the ability of a substance to exist in two or more crystalline phases, has been observed for TAF, necessitating thorough solid-state characterization. tmda.go.tzgoogle.com

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystal lattice. Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise structures of various forms of TAF.

The tenofovir alafenamide free base (TA) crystallizes in the orthorhombic space group P212121, with one molecule in the asymmetric unit. researchgate.net More complex structures arise when TAF is combined with fumaric acid. Tenofovir alafenamide hemifumarate (TAF HF), where the stoichiometric ratio is 2:1 (TAF to fumaric acid), was revealed by single-crystal X-ray diffraction to exist as a co-crystal. researchgate.net In this form, no proton transfer from the fumaric acid to the TAF molecule is observed.

The monofumarate form has also been a subject of detailed investigation. A metastable form, TAF fumarate (B1241708) hemihydrate (TAF:fumarate:H2O = 2:2:1), was analyzed and found to be a mixture of a co-crystal (75%) and a salt (25%). nih.govmdpi.com In this unique arrangement, only one of the four available carboxylic acid protons from the two fumaric acid molecules is transferred to a nitrogen atom on the adenine moiety of a TAF molecule. nih.gov This highlights the complexity of the salt-co-crystal continuum in TAF systems.

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| Tenofovir Alafenamide (TA) Free Base | Orthorhombic | P212121 | One molecule per asymmetric unit. researchgate.net |

| TAF Hemifumarate (TA HF) | Tetragonal | P42212 | Exists as a pure co-crystal form. researchgate.net |

| TAF Monofumarate Hemihydrate | Monoclinic | P21 | Metastable phase existing as a 75% co-crystal and 25% salt mixture. mdpi.com |

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the phase transitions and thermal stability of pharmaceutical solids. google.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify melting points, glass transitions, and solid-solid phase transitions. For various TAF salts and co-crystals, DSC provides characteristic endothermic peaks corresponding to melting. For instance, a crystalline solid form of tenofovir alafenamide with succinic acid (1:1) shows a melting point of 108°C, while the salt with sulphuric acid (1:1) melts at 115°C. google.com DSC analysis is also a key part of the quality control specifications for TAF API. tmda.go.tz

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability and to quantify volatile components like water or residual solvents. TGA studies on related compounds like tenofovir disoproxil fumarate (TDF) have shown multi-stage decomposition processes, providing insights into its thermal degradation pathways. researchgate.net Similar analyses are applied to TAF to ensure its stability during manufacturing and storage.

| Compound Form | Analysis Method | Observed Transition |

|---|---|---|

| TAF / Succinic Acid (1:1) | DSC | Melting Point: 108°C google.com |

| TAF / Sulphuric Acid (1:1) | DSC | Melting Point: 115°C google.com |

Tenofovir alafenamide can exist in both crystalline and amorphous solid forms. google.com Crystalline forms possess long-range molecular order, which generally imparts greater thermodynamic stability, whereas amorphous forms lack this order and may offer advantages in solubility and dissolution rate.

Patents and scientific literature describe multiple crystalline polymorphs of TAF monofumarate, often designated as Forms I, II, and III. researchgate.net These forms can be distinguished by their unique PXRD patterns. google.com The interconversion between these forms can be influenced by factors such as solvent, temperature, and mechanical stress. For example, stirring TAF monofumarate Form I in acetonitrile can induce a solvent-mediated phase transformation to Form II over several days. researchgate.net

The preparation method significantly influences the resulting solid form. Depending on the choice of acid and solvent, TAF can be prepared as a crystalline form, an amorphous form, or a mixture of both. google.com For example, the solid form of TAF with gallic acid is described as predominantly amorphous. google.com The ability to control and selectively produce a specific, stable crystalline form is crucial for ensuring consistent product quality and performance.

Solution State Behavior and Chemical Speciation

The behavior of Tenofovir Alafenamide in solution is governed by its chemical structure and is highly sensitive to environmental conditions, particularly pH. Understanding its stability and solubility is critical for formulation development and for designing robust analytical methods.

Tenofovir alafenamide is a prodrug susceptible to hydrolysis, and its degradation rate is strongly pH-dependent. nih.govresearchgate.net The molecule is particularly vulnerable to acid-catalyzed hydrolysis. nih.gov Studies have shown that TAF degrades extensively in strongly acidic conditions (pH 1.2), while exhibiting greater stability in neutral to slightly basic conditions. nih.govovid.com

In-depth investigations have identified a pH "stability window" for TAF between approximately pH 4.8 and 5.8, with minimal degradation observed around pH 5.3. nih.gov Outside this window, the rate of hydrolysis increases. The degradation is more pronounced at higher pH levels compared to lower pH levels within a certain range. pitt.edu For instance, the TAF freebase form has been shown to be more chemically stable than the TAF hemifumarate salt under simulated physiological conditions, which is attributed to the more acidic microenvironment created by the fumaric acid in the latter. nih.govnih.gov The primary degradation pathway involves hydrolysis of the phosphoramidate (B1195095) and ester bonds to ultimately yield tenofovir. pitt.edu

| Condition | Observation | Reference |

|---|---|---|

| Strongly Acidic (e.g., pH 1.2) | Extensive and rapid degradation. | nih.govovid.com |

| Optimal Stability Window | Identified between pH 4.8 and 5.8. | nih.gov |

| Basic Conditions | Degradation rate increases. | nih.gov |

The solubility of TAF varies depending on the solvent and the specific form of the compound. Tenofovir alafenamide fumarate is described as a compound with pH-dependent aqueous solubility, being more soluble at low pH and slightly soluble up to pH 8.0. tmda.go.tz For analytical purposes, such as in High-Performance Liquid Chromatography (HPLC), achieving complete dissolution of the sample is paramount.

Co-solvents are commonly employed to enhance the solubility of TAF for analysis. It is freely soluble in methanol, soluble in ethanol, and slightly soluble in acetone. tmda.go.tz Dimethyl sulfoxide (DMSO) is also an effective solvent, with a reported solubility of up to 95 mg/mL. selleckchem.com For aqueous solutions, sonication may be needed to achieve dissolution, with a reported solubility of 6.67 mg/mL in water. medchemexpress.com Analytical methods often use a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer as the mobile phase or diluent to ensure the compound remains in solution throughout the analysis. tmda.go.tz

| Solvent | Solubility Description | Reference |

|---|---|---|

| Methanol | Freely Soluble | tmda.go.tz |

| Ethanol | Soluble | tmda.go.tz |

| Isopropanol | Sparingly Soluble | tmda.go.tz |

| Acetone | Slightly Soluble | tmda.go.tz |

| DMSO | ≥ 31 mg/mL; up to 95 mg/mL | selleckchem.commedchemexpress.com |

| Water | 6.67 mg/mL (with sonication) | medchemexpress.com |

Characterization of Tenofovir Alafenamide Salts and Co-crystals (from a chemical synthesis/stability perspective)

The solid-state chemistry of Tenofovir Alafenamide (TAF) is a critical area of study, as the selection of a specific salt or co-crystal form can significantly influence the drug's physicochemical properties, including stability, solubility, and manufacturability. nih.govresearchgate.netgoogle.com While the free base of tenofovir alafenamide can be prepared, it is the salt and co-crystal forms, particularly with fumaric acid, that are most relevant from a pharmaceutical development standpoint. nih.gov The molecular structure of tenofovir alafenamide contains several nitrogen atoms on its adenine core, making it basic, while fumaric acid is a dicarboxylic acid. nih.gov The relatively small difference in the pKa values of the acid-base pair (approximately 1.2) creates a scenario where both salts (formed by proton transfer) and co-crystals (formed by hydrogen bonding) can exist, sometimes even in a mixed state within the same crystal lattice. nih.gov

Preparation and Properties of Different Salt Forms (e.g., fumarate, hemifumarate, monofumarate)

The preparation of various salt forms of tenofovir alafenamide is a key strategy to enhance its physicochemical properties. mdpi.com Salts such as hydrochloride, oxalate, sulfate, and various fumarates have been developed to improve stability, solubility, and dissolution profiles. mdpi.com The fumarate salts, in particular, have been extensively studied and are used in commercial formulations. mdpi.comresearcher.life

Tenofovir Alafenamide Hemifumarate (TAF HF): This form consists of a 2:1 molar ratio of tenofovir alafenamide to fumaric acid. nih.govgoogle.com It is considered the more thermodynamically stable form compared to the monofumarate. nih.govchemicalbook.com The preparation of TAF HF can be achieved through selective crystallization. google.com A typical process involves heating a solution of tenofovir alafenamide and fumaric acid in a solvent like acetonitrile to dissolve the solids, followed by controlled cooling to induce crystallization. google.comgoogle.com For instance, a solution containing tenofovir alafenamide (10 g), fumaric acid (1.22 g), and acetonitrile (100 mL) can be heated to 70-75 °C, then cooled to facilitate crystallization. google.com The hemifumarate form has demonstrated an exceptional ability to purge impurities, particularly the major diastereomeric impurity GS-7339, making it easier to achieve high purity. google.com

Tenofovir Alafenamide Monofumarate (TAF MF): This form has a 1:1 molar ratio of tenofovir alafenamide to fumaric acid. google.comtdcommons.org Several polymorphic forms of the monofumarate have been identified, including Forms I, II, and III. nih.govtdcommons.org The preparation generally involves dissolving tenofovir alafenamide and fumaric acid in a suitable solvent, followed by crystallization. tdcommons.org For example, dissolving the two components in acetonitrile and then heating to reflux, followed by cooling, can yield the monofumarate form as a white powder. tdcommons.org Another described method involves adding tenofovir alafenamide to a mixture of fumaric acid in ethanol at room temperature, heating the mixture to 45-50°C, and then adding it to pre-cooled n-Heptane to precipitate the product. tdcommons.org The specific polymorphic form obtained can depend on the solvent and conditions used. nih.govgoogle.com For example, Form III can be prepared by heating a mixture of monofumarate Form I and fumaric acid in isobutanol, followed by isolation and vacuum drying at elevated temperatures. nih.gov

The table below summarizes the preparation and key properties of these salt forms.

| Salt Form | Molar Ratio (TAF:Fumaric Acid) | Preparation Method Example | Key Properties |

| Hemifumarate (TAF HF) | 2:1 | Dissolving TAF and fumaric acid in acetonitrile, heating to 70-75°C, followed by cooling and filtration. google.comgoogle.com | Thermodynamically stable; excellent at purging diastereomeric impurities; anhydrous and nonhygroscopic. nih.govgoogle.comchemicalbook.com |

| Monofumarate (TAF MF) | 1:1 | Dissolving TAF and fumaric acid in ethanol, heating to 45-50°C, then precipitating with n-Heptane. tdcommons.org | Exists in multiple polymorphic forms (I, II, III); can be a salt, co-crystal, or mixed state. nih.govtdcommons.org |

| Monofumarate Form I | 1:1 | Prepared by reacting TAF free base with fumaric acid in n-propanol, n-butanol, or isobutanol. google.com | Can exist as a mixed ionization state complex or a pure salt. nih.govnih.gov |

| Monofumarate Form III | 1:1 | Prepared by heating TAF MF Form I and fumaric acid in isobutanol, followed by vacuum drying at 110°C. nih.gov | Obtained as a pure co-crystal form. nih.govnih.gov |

Co-crystallization Strategies for Modulating Physicochemical Properties

Co-crystallization is a powerful technique for modifying the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. google.com For tenofovir alafenamide, the line between a salt and a co-crystal is often blurred. nih.gov Single-crystal X-ray diffraction has revealed that the hemifumarate (TAF HF), despite being named a salt, actually exists as a co-crystal where no proton transfer from the fumaric acid to the tenofovir alafenamide molecule is observed. nih.gov

In the TAF HF co-crystal structure, the two carboxylic acid groups of a single fumaric acid molecule form hydrogen bonds with two adjacent tenofovir alafenamide molecules. nih.gov This creates a stable, ordered crystalline lattice. nih.gov Similarly, novel polymorphs of tenofovir alafenamide monofumarate, specifically TA MF2 and TA MF3, have been identified as pure co-crystal forms, whereas the originally known TA MF1 can be a pure salt or a mixed salt/co-crystal complex. nih.govnih.gov

Strategies to produce these different forms involve careful selection of solvents and crystallization conditions. For instance, recrystallizing TAF fumarate in a non-conventional solvent like dimethyl sulfoxide (DMSO) allowed for the isolation of high-quality single crystals of a TAF monofumarate hemihydrate. mdpi.com This particular form was found to be a metastable phase consisting of a mixture of 75% co-crystal and 25% salt. mdpi.com This demonstrates that the choice of solvent and the control of crystallization kinetics can be used to isolate specific solid-state forms with varying degrees of proton transfer, thereby fine-tuning the material's properties. mdpi.com The modulation of these properties, such as dissolution rate and stability, is crucial for pharmaceutical formulation. google.comgoogle.com

The table below outlines different solid forms and their classification based on the nature of the interaction.

| Solid Form | Stoichiometry | Classification | Key Structural Feature |

| TAF Hemifumarate (TAF HF) | 2 TAF : 1 Fumaric Acid | Co-crystal nih.gov | No proton transfer observed; fumaric acid hydrogen-bonds to two TAF molecules. nih.gov |

| TAF Monofumarate Form I (TA MF1) | 1 TAF : 1 Fumaric Acid | Mixed salt/co-crystal or pure salt nih.govnih.gov | Exhibits a mixed ionization state. nih.gov |

| TAF Monofumarate Form II (TA MF2) | 1 TAF : 1 Fumaric Acid | Co-crystal nih.gov | Characterized as a pure co-crystal form. nih.gov |

| TAF Monofumarate Form III (TA MF3) | 1 TAF : 1 Fumaric Acid | Co-crystal nih.gov | Characterized as a pure co-crystal form. nih.gov |

| TAF Fumarate Hemihydrate | 2 TAF : 2 Fumaric Acid : 1 H₂O | Mixed salt/co-crystal (25% salt, 75% co-crystal) mdpi.com | A metastable phase where one of four protons from two fumaric acid molecules is transferred to a TAF molecule. mdpi.com |

Emerging Research and Future Directions for Tenofovir Alafenamide D7

Application in Advanced Analytical Techniques

The unique physical properties of Tenofovir (B777) Alafenamide-d7 make it an indispensable standard and tracer in modern analytical chemistry, particularly in the fields of metabolomics and high-resolution tissue imaging.

Metabolomics and Lipidomics Research Using Stable Isotope Tracers

Stable isotope tracers are powerful tools for elucidating the complex dynamics of metabolic pathways. In this context, Tenofovir Alafenamide-d7 can be used to trace the metabolic fate of TAF in vivo and in vitro. By introducing TAF-d7 into a biological system, researchers can accurately track its conversion to its primary metabolite, Tenofovir-d7, and the subsequent phosphorylation to the active antiviral agent, Tenofovir diphosphate-d7.

The key advantage of using a deuterated tracer is the ability to differentiate the exogenously administered drug and its metabolites from their endogenous, non-labeled counterparts. Mass spectrometry can easily distinguish the mass shift caused by the seven deuterium (B1214612) atoms, providing a clear and quantitative signal. This approach, known as stable isotope-resolved metabolomics (SIRM), allows for the precise measurement of metabolic fluxes and pathway activities without the need for radioactive labels. nih.govnih.gov This is critical for understanding how TAF is processed within target cells, such as peripheral blood mononuclear cells (PBMCs), and how its metabolic profile might be influenced by various factors, including co-administered drugs or specific disease states. researchgate.net

| Research Area | Application of this compound | Key Information Gained |

|---|---|---|

| Metabolic Pathway Analysis | Administered as a tracer to cells or organisms. | Precise tracking of TAF's conversion to Tenofovir (TFV) and Tenofovir diphosphate (B83284) (TFV-DP). |

| Drug-Drug Interaction Studies | Co-administered with other therapeutic agents. | Quantification of the impact of other drugs on the rate and pathways of TAF metabolism. |

| Pharmacokinetic (PK) Modeling | Used to determine rates of absorption, distribution, metabolism, and excretion (ADME). | Accurate measurement of metabolite formation and clearance rates, improving PK models. |

| Lipidomics | Investigating the influence of TAF on cellular lipid profiles. | Tracing the incorporation of metabolic products into lipid structures or observing drug-induced changes in lipid metabolism. |

Quantitative Tissue Imaging Mass Spectrometry (e.g., MALDI, DESI) with Deuterated Standards